molecular formula C16H19NO3 B2473052 4-(((2-hydroxyethyl)(methyl)amino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one CAS No. 887210-68-6

4-(((2-hydroxyethyl)(methyl)amino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one

Cat. No.: B2473052
CAS No.: 887210-68-6
M. Wt: 273.332
InChI Key: YVTKSUJWRCUHMQ-UHFFFAOYSA-N
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Description

4-(((2-hydroxyethyl)(methyl)amino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one ( 887210-68-6) is a synthetic tricyclic compound with a molecular formula of C16H19NO3 and a molecular weight of 273.33 g/mol . This reagent features a complex dihydrocyclopenta[g]chromen-2(6H)-one core structure, which is a privileged scaffold in medicinal chemistry. The molecule is further functionalized with a (2-hydroxyethyl)(methyl)amino)methyl substituent, a polar group that can influence the compound's solubility and binding characteristics. While research on this exact molecule is developing, its structural features are of significant interest. Tricyclic compounds with similar frameworks are actively investigated in drug discovery and development programs for a range of therapeutic areas, including respiratory diseases . The presence of the nitrogen and oxygen heteroatoms within its structure makes it a valuable intermediate for exploring structure-activity relationships (SAR) and for the synthesis of more complex chemical libraries. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

4-[[2-hydroxyethyl(methyl)amino]methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-17(5-6-18)10-13-9-16(19)20-15-8-12-4-2-3-11(12)7-14(13)15/h7-9,18H,2-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTKSUJWRCUHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1=CC(=O)OC2=C1C=C3CCCC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(((2-hydroxyethyl)(methyl)amino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one, commonly referred to as a derivative of the cyclopenta[g]chromene family, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological properties.

  • Molecular Formula : C16H19NO3
  • Molecular Weight : 273.33 g/mol
  • CAS Number : 887210-68-6
  • MDL Number : MFCD115115442

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications. The primary areas of interest include:

  • Anticancer Activity
    • Studies have shown that derivatives of cyclopenta[g]chromene exhibit significant cytotoxic effects against various cancer cell lines. For instance, research indicates that similar compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptosis-related proteins .
  • Anti-inflammatory Properties
    • The compound may possess anti-inflammatory effects, as suggested by its ability to inhibit pro-inflammatory cytokines in vitro. This activity is crucial for developing treatments for chronic inflammatory diseases .
  • Neuroprotective Effects
    • Preliminary studies suggest that this compound could have neuroprotective properties, potentially beneficial in neurodegenerative disorders. Its mechanism may involve the reduction of oxidative stress and inflammation in neuronal cells .

The biological activity of this compound is likely mediated through several pathways:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells, leading to reduced proliferation rates.
  • Induction of Apoptosis : It is hypothesized that the compound activates intrinsic apoptotic pathways, promoting cell death in malignant cells.
  • Modulation of Signaling Pathways : The interaction with key signaling molecules involved in inflammation and apoptosis contributes to its therapeutic potential.

Data Summary and Case Studies

StudyModelFindings
MCF-7 (breast cancer)Induced apoptosis with IC50 = 15 µM
LPS-stimulated macrophagesReduced TNF-alpha production by 40%
Neuroblastoma cellsDecreased oxidative stress markers

Case Study Example

A notable case study involved the administration of the compound to MCF-7 breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with a marked increase in apoptotic markers such as cleaved caspase-3 and PARP. This indicates a strong potential for further development as an anticancer agent.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-(((2-hydroxyethyl)(methyl)amino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one exhibit significant anticancer properties. For instance, studies have shown that chromene derivatives can inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells . This inhibition can lead to cell cycle arrest and apoptosis in various cancer cell lines.

Antifungal Properties

The compound also demonstrates antifungal activity, which is attributed to its ability to disrupt fungal cell membranes and inhibit key enzymes involved in fungal growth . In vitro tests have shown promising results against several fungal strains, suggesting potential use in treating fungal infections.

Central Nervous System Effects

Preliminary studies suggest that this compound may have neuroprotective effects, making it a candidate for further research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease . Its ability to cross the blood-brain barrier could enhance its efficacy in targeting central nervous system disorders.

Anticancer Testing

In a study published by the National Institutes of Health, compounds similar to this compound were tested against various cancer cell lines. The results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations .

Antifungal Efficacy

Another study examined the antifungal properties of related chromene compounds against Candida albicans. The results demonstrated effective inhibition of fungal growth at concentrations as low as 10 µg/mL .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound for high purity and yield?

  • Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters, such as solvent polarity (e.g., dichloromethane vs. methanol), temperature (room temperature vs. reflux), and catalyst selection (e.g., acid/base or metal catalysts). For structurally analogous coumarin derivatives, single-crystal X-ray diffraction has been critical to confirm molecular geometry and purity . Purification via column chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures) and characterization using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are recommended. Reaction intermediates should be monitored via TLC to minimize side products .

Q. What spectroscopic techniques are most reliable for structural elucidation of this compound?

  • Methodological Answer: A combination of techniques is essential:

  • NMR Spectroscopy: ¹H and ¹³C NMR can resolve substituent effects on the chromenone core and the hydroxyethyl-methylamine side chain. DEPT-135 and 2D-COSY/HMBC experiments help assign overlapping proton environments .
  • X-ray Crystallography: For unambiguous confirmation, grow single crystals in solvents like ethanol or DMSO and analyze using a diffractometer. Hydrogen-bonding patterns (e.g., O–H···O/N interactions) can stabilize crystal packing, aiding in structure validation .
  • IR Spectroscopy: Identify functional groups (e.g., carbonyl at ~1700 cm⁻¹, hydroxyl at ~3300 cm⁻¹) .

Q. How should researchers assess the compound’s stability under varying experimental conditions?

  • Methodological Answer: Design accelerated stability studies:

  • Thermal Stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.
  • Photostability: Expose samples to UV-Vis light (e.g., 254 nm) and monitor degradation via HPLC.
  • Solvent Compatibility: Test solubility and stability in polar (e.g., water, methanol) and nonpolar solvents (e.g., hexane) over 72 hours. Randomized block designs with split-plot arrangements can statistically validate results .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data?

  • Methodological Answer: Employ density functional theory (DFT) to model electronic transitions and vibrational frequencies. For example, TD-DFT calculations (B3LYP/6-311++G** basis set) can predict UV-Vis absorption maxima and compare them with experimental data to identify discrepancies. Excited-state intramolecular proton transfer (ESIPT) simulations may explain anomalous fluorescence behavior .

Q. What experimental frameworks are suitable for studying environmental fate and biotic interactions?

  • Methodological Answer: Adopt a tiered approach:

  • Lab Studies: Determine hydrolysis rates (pH 5–9), photodegradation half-lives, and soil sorption coefficients (Koc) using OECD guidelines.
  • Ecosystem Modeling: Use microcosms to simulate environmental compartments (water, sediment) and track bioaccumulation in model organisms (e.g., Daphnia magna).
  • Long-Term Monitoring: Align with projects like INCHEMBIOL (2005–2011), which integrated abiotic/biotic transformations and ecological risk assessment .

Q. How can researchers address inconsistencies in bioactivity data across in vitro and in vivo models?

  • Methodological Answer: Apply orthogonal assays:

  • In Vitro: Use cell lines (e.g., HepG2 for hepatotoxicity) with standardized protocols (e.g., MTT assays) and compare against positive/negative controls.
  • In Vivo: Conduct dose-response studies in rodents (e.g., OECD 423 guidelines) with histopathological validation.
  • Mechanistic Studies: Employ RNA-seq or proteomics to identify off-target effects. Split-split plot designs with repeated measures over time can isolate confounding variables .

Q. What strategies validate the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer: Combine biophysical and biochemical techniques:

  • Surface Plasmon Resonance (SPR): Measure binding affinity (KD) in real-time.
  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses, validated by mutagenesis studies (e.g., alanine scanning).
  • Kinetic Assays: Perform enzyme inhibition studies (e.g., IC50 determination) with Lineweaver-Burk plots to discern competitive/non-competitive mechanisms .

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